molecular formula C17H15N3O B7470524 N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide

N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide

Cat. No. B7470524
M. Wt: 277.32 g/mol
InChI Key: OAPXZMBPKJNKDR-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide, also known as DMQX, is a chemical compound that has been widely studied for its potential applications in scientific research. DMQX belongs to the family of quinoxaline derivatives, which have been shown to have various biological activities.

Mechanism of Action

N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide binds to the AMPA receptor and blocks the ion channel, preventing the influx of calcium ions into the neuron. This leads to a decrease in synaptic transmission and a reduction in excitatory neurotransmission. N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide has been shown to be a selective antagonist of AMPA receptors, with little or no effect on other glutamate receptors.
Biochemical and Physiological Effects
N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation, a form of synaptic plasticity that is thought to be involved in learning and memory. N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide has also been shown to protect against neuronal damage in animal models of stroke and neurodegenerative diseases. Additionally, N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide has been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a useful tool for studying the role of AMPA receptors in various physiological and pathological conditions. N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the study of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in the development of new drug delivery methods for N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide, such as nanoparticles and liposomes, which could improve its solubility and bioavailability. Finally, there is interest in the development of new animal models of neurological diseases that can be used to study the effects of N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide and other AMPA receptor antagonists.

Synthesis Methods

N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromo-2-pyridinecarboxaldehyde with dimethylamine, followed by the addition of 2-amino-3-methylquinoxaline. The product is then purified using column chromatography. The final product is a white crystalline solid with a melting point of 245-247°C.

Scientific Research Applications

N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. It is a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide has been used to study the role of AMPA receptors in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-20(2)17(21)14-11-16(12-7-9-18-10-8-12)19-15-6-4-3-5-13(14)15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPXZMBPKJNKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide

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